molecular formula C15H24N2O3 B8722926 Ethyl 5-amino-2-[2-(diethylamino)ethoxy]benzoate CAS No. 103395-01-3

Ethyl 5-amino-2-[2-(diethylamino)ethoxy]benzoate

Cat. No. B8722926
M. Wt: 280.36 g/mol
InChI Key: KIMBQWPXGJDYRN-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 3.1.b. from 0.30 g ethyl 2-(2-diethylaminoethoxy)-5-nitrobenzoate in ethyl acetate. Yield: 0.27 g (100% of theory); C15H24N2O3 (M=280.37); calc.: molecular ion peak (M+H)+: 281; found: molecular ion peak (M+H)+: 281; Rf value: 0.40 (silica gel, dichloromethane/methanol/ammonia (39:1:0.1)).
Name
ethyl 2-(2-diethylaminoethoxy)-5-nitrobenzoate
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:21][CH3:22])[CH2:4][CH2:5][O:6][C:7]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH3:2].ClCCl.CO.N>C(OCC)(=O)C>[NH2:18][C:15]1[CH:16]=[CH:17][C:7]([O:6][CH2:5][CH2:4][N:3]([CH2:21][CH3:22])[CH2:1][CH3:2])=[C:8]([CH:14]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2.3|

Inputs

Step One
Name
ethyl 2-(2-diethylaminoethoxy)-5-nitrobenzoate
Quantity
0.3 g
Type
reactant
Smiles
C(C)N(CCOC1=C(C(=O)OCC)C=C(C=C1)[N+](=O)[O-])CC
Step Two
Name
dichloromethane methanol ammonia
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 3.1.b

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C(=O)OCC)C1)OCCN(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.